N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]-2-phenyltriazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O/c1-13-11-16-22(9-10-23(16)20-13)8-7-18-17(25)15-12-19-24(21-15)14-5-3-2-4-6-14/h2-6,9-12H,7-8H2,1H3,(H,18,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDHTQWFCXUCND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1)CCNC(=O)C3=NN(N=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that imidazole-containing compounds, which this compound is a part of, have been known to interact with a broad range of biological targets.
Mode of Action
Imidazole derivatives have been reported to show a wide range of biological activities, suggesting that they may interact with their targets in various ways.
Biological Activity
N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features several key structural components:
- Imidazo[1,2-b]pyrazole moiety : Known for its diverse biological activities.
- Triazole ring : Frequently associated with antimicrobial and anticancer properties.
- Carboxamide functional group : Often enhances solubility and bioactivity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes findings from various studies regarding its efficacy against different cancer cell lines:
The mechanisms through which this compound exerts its biological effects include:
- Induction of Apoptosis : The compound has been shown to significantly induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways.
- Inhibition of Cell Migration : Studies indicate that it reduces the migration capabilities of cancer cells, which is crucial for preventing metastasis.
- Cell Cycle Arrest : The compound causes cell cycle arrest at the SubG1 phase, leading to reduced proliferation rates in sensitive cell lines.
Case Studies
Several case studies have demonstrated the biological activity of this compound:
- Study on HCT116 Cell Line : A study reported that treatment with the compound led to a significant decrease in cell viability (IC50 = 0.39 µM), alongside alterations in protein expression related to epithelial-mesenchymal transition (EMT) markers such as E-cadherin and vimentin .
- MCF-7 and A549 Cell Lines : Another investigation highlighted that the compound not only inhibited growth but also caused autophagy in A549 cells without triggering apoptosis, suggesting a unique pathway that could be exploited for therapeutic benefits .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound shares structural motifs with several imidazo-triazole derivatives reported in the literature. Below is a detailed comparison with key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Core Heterocycles: The target compound uses an imidazo[1,2-b]pyrazol core, distinct from the imidazo[1,2-a]pyridine in analogs. Compared to the pyrazolo[3,4-b]pyridine in , the target lacks a fused pyridine ring, reducing planarity but increasing flexibility.
Substituents: The 6-methyl group on the imidazo-pyrazol core may enhance metabolic stability compared to chloro or nitro groups in compound 8p .
Functional Implications: compounds exhibit antileishmanial and antitrypanosomal activity, attributed to their nitro-aromatic and piperazine motifs . The target’s phenyl-triazole group may confer similar activity but requires experimental validation. The pyrazolo[3,4-b]pyridine carboxamide in highlights the importance of carboxamide positioning for target engagement, a feature shared with the target compound.
Research Findings and Methodological Considerations
Methodological Notes:
- Structural Determination : The target compound’s analogs in were characterized using NMR and mass spectrometry. For crystallographic analysis, tools like SHELX and ORTEP-3 are industry standards for small-molecule refinement.
- Activity Gaps : Unlike compounds, the target lacks explicit antiparasitic data. Its phenyl-triazole group may prioritize kinase or protease inhibition over antiparasitic effects.
Q & A
Basic: How can reaction conditions be optimized for synthesizing this compound?
Methodological Answer:
Optimization involves selecting solvents (e.g., DMF or acetonitrile), bases (e.g., K₂CO₃), and temperature control. For example, highlights room-temperature stirring in DMF with K₂CO₃ for similar heterocyclic couplings. Inert atmospheres (N₂/Ar) may prevent oxidation of sensitive intermediates, as noted in . Reflux conditions (80–120°C) can enhance reaction rates for sluggish steps. Monitor progress via TLC or HPLC, adjusting equivalents of reagents (1.1–1.5 mmol) to maximize yields .
Basic: What analytical techniques are critical for confirming structure and purity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and carbon frameworks (e.g., imidazo-pyrazole and triazole resonances) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
- IR Spectroscopy : Confirms functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
Advanced: How is crystallographic data analyzed to resolve the compound’s 3D structure?
Methodological Answer:
Single-crystal X-ray diffraction with SHELXL ( ) refines atomic coordinates and thermal parameters. ORTEP-III ( ) visualizes displacement ellipsoids and hydrogen-bonding networks. For challenging data (e.g., twinning), SHELXD can phase macromolecular interactions. Key metrics: R-factor (<0.05), bond-length accuracy (±0.01 Å), and torsional angles to validate heterocyclic planarity .
Advanced: What strategies are used to profile biological activity and target engagement?
Methodological Answer:
- In Vitro Assays : Dose-response curves (IC₅₀/EC₅₀) in enzyme inhibition (e.g., kinases) or cell viability assays (MTT/propidium iodide) .
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., ATP-binding pockets), guided by crystallographic data ().
- SPR/BLI : Surface plasmon resonance or bio-layer interferometry quantifies binding kinetics (ka/kd) .
Advanced: How are structure-activity relationship (SAR) studies designed for this compound?
Methodological Answer:
- Core Modifications : Vary substituents on the imidazo-pyrazole (e.g., 6-methyl vs. 6-ethyl) and triazole (e.g., phenyl vs. pyridyl) to assess activity shifts .
- Functional Group Swapping : Replace carboxamide with sulfonamide or urea to probe hydrogen-bonding requirements .
- Pharmacophore Mapping : Overlay active/inactive analogs using MOE or Discovery Studio to identify critical interaction motifs .
Basic: What purification methods ensure high-purity product isolation?
Methodological Answer:
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 7:3) for intermediate isolation .
- Recrystallization : Use ethanol/water or DCM/hexane mixtures for final product crystallization .
- Centrifugation : Remove insoluble byproducts after aqueous workups (e.g., acid/base extraction) .
Advanced: How are reaction mechanisms elucidated for key synthetic steps?
Methodological Answer:
- Kinetic Studies : Monitor reaction rates via in situ IR or NMR to identify rate-determining steps (e.g., nucleophilic substitution vs. cyclization) .
- Isotope Labeling : ¹³C/²H tracing clarifies pathways (e.g., intramolecular vs. intermolecular coupling) .
- Computational Modeling : DFT (Gaussian) calculates transition-state energies and intermediates .
Advanced: What computational approaches predict physicochemical properties?
Methodological Answer:
- LogP/D solubility : Use SwissADME or ACD/Labs to estimate hydrophobicity and bioavailability .
- pKa Prediction : MarvinSuite or SPARC identifies ionizable groups (e.g., triazole NH ~4.5) .
- Molecular Dynamics (MD) : GROMACS simulates membrane permeability (e.g., blood-brain barrier penetration) .
Basic: How is compound stability ensured during synthesis and storage?
Methodological Answer:
- Inert Atmosphere : Schlenk lines or gloveboxes prevent oxidation of thioether or imidazole groups .
- pH Control : Buffered conditions (pH 7–8) avoid hydrolysis of carboxamide .
- Storage : Lyophilize and store at –20°C under argon; monitor degradation via stability-indicating HPLC .
Advanced: How are contradictory analytical data resolved?
Methodological Answer:
- Cross-Validation : Compare NMR (DMSO-d₆ vs. CDCl₃) to confirm solvent-induced shifts .
- Synchrotron XRD : High-resolution data resolves ambiguous electron density (e.g., disordered ethyl groups) .
- 2D NMR (HSQC/HMBC) : Assigns overlapping signals in crowded spectra (e.g., triazole/imidazole protons) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
